molecular formula C14H20ClNO2 B12295617 Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- CAS No. 50563-49-0

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)-

Cat. No.: B12295617
CAS No.: 50563-49-0
M. Wt: 269.77 g/mol
InChI Key: KJYQOYQOCGXPLR-UHFFFAOYSA-N
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Description

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- is a synthetic organic compound. It belongs to the class of acetamides, which are derivatives of acetic acid. This compound is characterized by the presence of a chloro group, a dimethylphenyl group, and a methoxy-methylethyl group attached to the nitrogen atom of the acetamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dimethylaniline, 2-chloroacetyl chloride, and 2-methoxy-1-methylethylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperature and inert atmosphere, to prevent unwanted side reactions.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 2,6-dimethylphenylamine and 2-methoxy-1-methylethylamine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a reagent in various organic reactions.

Biology and Medicine

In biological and medical research, acetamides are often studied for their potential pharmacological properties. This compound could be investigated for its effects on specific biological pathways or as a potential therapeutic agent.

Industry

In industrial applications, this compound might be used in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- would depend on its specific interactions with molecular targets. Typically, acetamides can interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(2,6-dimethylphenyl)-: Lacks the chloro and methoxy-methylethyl groups.

    Acetamide, 2-chloro-N-(phenyl)-: Lacks the dimethyl and methoxy-methylethyl groups.

    Acetamide, N-(2-methoxy-1-methylethyl)-: Lacks the chloro and dimethylphenyl groups.

Uniqueness

The presence of the chloro, dimethylphenyl, and methoxy-methylethyl groups in Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)- makes it unique

Properties

CAS No.

50563-49-0

Molecular Formula

C14H20ClNO2

Molecular Weight

269.77 g/mol

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(1-methoxypropan-2-yl)acetamide

InChI

InChI=1S/C14H20ClNO2/c1-10-6-5-7-11(2)14(10)16(13(17)8-15)12(3)9-18-4/h5-7,12H,8-9H2,1-4H3

InChI Key

KJYQOYQOCGXPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)COC)C(=O)CCl

Origin of Product

United States

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